molecular formula C5H8N2 B1594644 3-ethyl-1H-pyrazole CAS No. 13808-71-4

3-ethyl-1H-pyrazole

Cat. No.: B1594644
CAS No.: 13808-71-4
M. Wt: 96.13 g/mol
InChI Key: CBNLNXLAIMQSTR-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The ethyl group at the third position of the pyrazole ring in this compound adds unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dielectrophilic compounds with hydrazine derivatives. One common method includes the reaction of ethyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . Another approach involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods can include the use of microwave-assisted synthesis or photoredox reactions to enhance the reaction rates and yields . The choice of method depends on the desired scale of production and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrazine, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkyl halides, and strong bases or acids.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydropyrazoles.

    Substitution: Halogenated or alkylated pyrazoles.

Comparison with Similar Compounds

Uniqueness of 3-Ethyl-1H-Pyrazole: The presence of the ethyl group at the third position provides this compound with unique steric and electronic properties that differentiate it from other pyrazole derivatives. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNLNXLAIMQSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333312
Record name 3-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13808-71-4
Record name 3-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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